N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide
Description
This compound is a hydrazide derivative featuring a piperazine core substituted with a 2-chlorobenzyl group and an (E)-configured benzylidene moiety. The benzylidene group is substituted with bromo (position 3), hydroxy (position 4), and methoxy (position 5) groups, conferring distinct electronic and steric properties. The compound’s structure can be validated via single-crystal X-ray diffraction, as demonstrated in analogous hydrazones .
Properties
Molecular Formula |
C21H24BrClN4O3 |
|---|---|
Molecular Weight |
495.8 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C21H24BrClN4O3/c1-30-19-11-15(10-17(22)21(19)29)12-24-25-20(28)14-27-8-6-26(7-9-27)13-16-4-2-3-5-18(16)23/h2-5,10-12,29H,6-9,13-14H2,1H3,(H,25,28)/b24-12+ |
InChI Key |
DDUKOQUETNBXCN-WYMPLXKRSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:
Formation of the hydrazide: This step involves the reaction of an appropriate hydrazine derivative with an acyl chloride or ester to form the hydrazide.
Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the desired hydrazone.
Substitution reactions: Bromination and chlorination reactions are carried out to introduce the bromine and chlorine atoms into the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism by which N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Substituent Variation on the Aromatic Ring
N′-[(E)-(5-Bromo-2-fluorophenyl)methylene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide ()
- Key Differences :
- Aromatic substituents: 5-bromo-2-fluorophenyl vs. 3-bromo-4-hydroxy-5-methoxyphenyl.
- Fluorine (electron-withdrawing) replaces hydroxy and methoxy (electron-donating) groups.
- Implications: Reduced hydrogen-bonding capacity due to lack of hydroxyl groups.
2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N′-[(E)-(2-hydroxy-1-naphthyl)methylene]acetohydrazide ()
- Key Differences :
- Aromatic system: Naphthyl vs. substituted phenyl.
- Substituents: Single hydroxyl at position 2 vs. bromo/hydroxy/methoxy on phenyl.
- Implications :
Core Structural Modifications
Piperazine vs. Triazole Derivatives ()
- Key Differences :
- Core structure: Triazole ring replaces piperazine.
- Substituents: 2-chlorobenzylidene and sulfanyl groups.
- Implications: Triazole’s aromaticity may enhance π-π stacking with biological targets.
N′-[(E)-4-Bromobenzylidene]pyrazine-2-carbohydrazide ()
- Key Differences :
- Heterocycle: Pyrazine replaces piperazine.
- Substituents: 4-bromobenzylidene vs. 3-bromo-4-hydroxy-5-methoxyphenyl.
- Implications :
Anticholinesterase Activity in Piperazine Hydrazones ()
- Key Findings :
- Piperazine-containing hydrazones (e.g., 3c ) show inhibitory activity against acetylcholinesterase (AChE).
- Nitro substituents enhance activity via electron-withdrawing effects.
Coordination and Metal Binding (–17)
- Key Findings :
- Bromo/hydroxy-substituted hydrazones form intramolecular O–H∙∙∙N hydrogen bonds, stabilizing planar conformations.
- Metal coordination (e.g., Cu²⁺, Zn²⁺) is common in such derivatives, enabling catalytic or antimicrobial applications.
- Comparison :
Physicochemical and Computational Insights
Density Functional Theory (DFT) Analysis ()
- Key Findings :
- Hybrid functionals (e.g., B3LYP) accurately predict thermochemical properties of similar compounds.
- Exact-exchange terms improve atomization energy predictions (average deviation: 2.4 kcal/mol).
- Implications :
- DFT can model the original compound’s electronic structure, guiding optimization of substituents for target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
